![molecular formula C14H14O4S B12435674 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is an organic compound with a molecular formula of C14H14O4S It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfinyl group attached to a methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol or 2-furylcarboxaldehyde.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methylphenyl Moiety: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding thioether derivative.
Substitution: Formation of halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting oxidative stress-related diseases.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The furan ring can interact with aromatic residues in proteins, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.
3-Furoic Acid: Another furan derivative with a carboxylic acid group at a different position.
5-Methyl-2-furoic Acid: A methyl-substituted furan derivative.
2-Furylacetic Acid: A furan derivative with an acetic acid group.
Uniqueness
3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid is unique due to the presence of the sulfinyl group and the methylphenyl moiety. These structural features confer distinct chemical reactivity and potential biological activity compared to simpler furan derivatives. The combination of these groups allows for a broader range of chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C14H14O4S |
|---|---|
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
3-[(2-methylphenyl)-methylsulfinylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4S/c1-9-5-3-4-6-10(9)13(19(2)17)11-7-8-18-12(11)14(15)16/h3-8,13H,1-2H3,(H,15,16) |
InChI-Schlüssel |
HSLYWMMDPTWTRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=C(OC=C2)C(=O)O)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
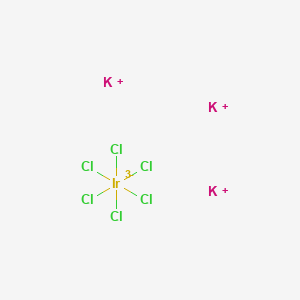
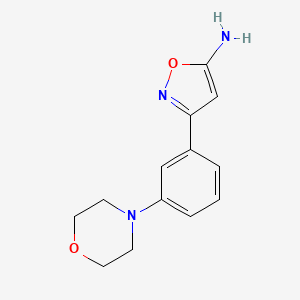
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
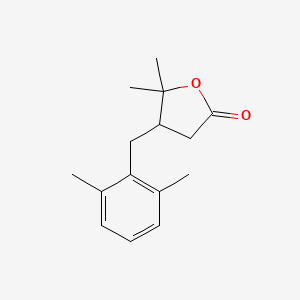
![[8-(hydroxymethyl)-4-(5-hydroxy-3-methylpent-3-enyl)-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12435613.png)


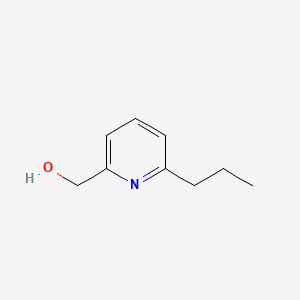

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
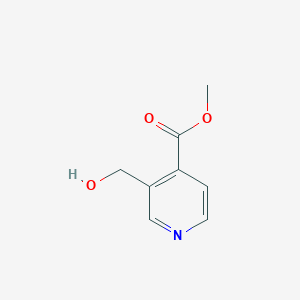
![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B12435671.png)

